molecular formula C11H17NO B2692116 1-(6-Azaspiro[2.6]nonan-6-yl)prop-2-en-1-one CAS No. 2179445-14-6

1-(6-Azaspiro[2.6]nonan-6-yl)prop-2-en-1-one

Cat. No. B2692116
CAS RN: 2179445-14-6
M. Wt: 179.263
InChI Key: JGPMKFKUDPTIIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Azaspiro[2.6]nonan-6-yl)prop-2-en-1-one, also known as ASP-3662, is a novel small molecule that acts as a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. Nav1.7 is a sodium channel that is primarily expressed in sensory neurons and plays a key role in the transmission of pain signals. ASP-3662 has shown promising results in preclinical studies as a potential treatment for chronic pain.

Mechanism of Action

1-(6-Azaspiro[2.6]nonan-6-yl)prop-2-en-1-one acts as a selective inhibitor of Nav1.7, which is a key sodium channel involved in the transmission of pain signals. By blocking Nav1.7, 1-(6-Azaspiro[2.6]nonan-6-yl)prop-2-en-1-one reduces the excitability of sensory neurons and decreases the transmission of pain signals to the central nervous system. This mechanism of action is distinct from other pain medications, such as opioids, which act on the opioid receptor system.
Biochemical and Physiological Effects:
1-(6-Azaspiro[2.6]nonan-6-yl)prop-2-en-1-one has been shown to effectively reduce pain in animal models of neuropathic pain and inflammatory pain. In addition, 1-(6-Azaspiro[2.6]nonan-6-yl)prop-2-en-1-one has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One advantage of 1-(6-Azaspiro[2.6]nonan-6-yl)prop-2-en-1-one is its selectivity for Nav1.7, which reduces the risk of off-target effects. However, one limitation of 1-(6-Azaspiro[2.6]nonan-6-yl)prop-2-en-1-one is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for research on 1-(6-Azaspiro[2.6]nonan-6-yl)prop-2-en-1-one. One area of interest is the development of more potent and selective Nav1.7 inhibitors based on the structure of 1-(6-Azaspiro[2.6]nonan-6-yl)prop-2-en-1-one. Another area of interest is the investigation of the potential of 1-(6-Azaspiro[2.6]nonan-6-yl)prop-2-en-1-one as a treatment for other types of pain, such as cancer-related pain. Finally, clinical trials are needed to evaluate the safety and efficacy of 1-(6-Azaspiro[2.6]nonan-6-yl)prop-2-en-1-one in humans.

Synthesis Methods

The synthesis of 1-(6-Azaspiro[2.6]nonan-6-yl)prop-2-en-1-one involves several steps, including the formation of a spirocyclic lactone intermediate, followed by a Grignard reaction and a Wittig reaction to introduce the propenone moiety. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

1-(6-Azaspiro[2.6]nonan-6-yl)prop-2-en-1-one has been the subject of several scientific studies investigating its potential as a treatment for chronic pain. In preclinical studies, 1-(6-Azaspiro[2.6]nonan-6-yl)prop-2-en-1-one has been shown to effectively reduce pain in animal models of neuropathic pain and inflammatory pain. These studies suggest that 1-(6-Azaspiro[2.6]nonan-6-yl)prop-2-en-1-one may have therapeutic potential for the treatment of chronic pain in humans.

properties

IUPAC Name

1-(6-azaspiro[2.6]nonan-6-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-10(13)12-8-3-4-11(5-6-11)7-9-12/h2H,1,3-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPMKFKUDPTIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC2(CC2)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Azaspiro[2.6]nonan-6-yl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.